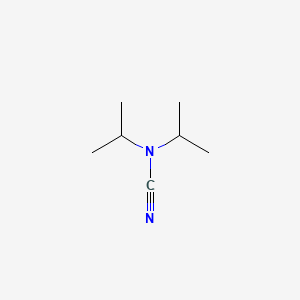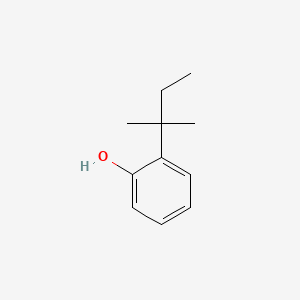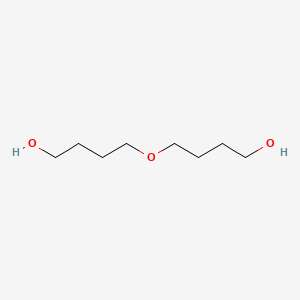
Vinylcyclopentane
Übersicht
Beschreibung
Vinylcyclopentane is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The structure of this compound consists of a cyclopentane ring with a vinyl group attached to it. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinylcyclopentane can be synthesized through several methods. One common method involves the palladium-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes. This reaction is carried out under mild conditions and yields multisubstituted cyclopentane derivatives with good diastereoselectivity . Another method involves the transition-metal-catalyzed cycloaddition of vinylcyclopropane derivatives, which can produce five- to eight-membered carbocycles .
Industrial Production Methods: In industrial settings, this compound is produced through processes that involve the use of catalysts and controlled reaction conditions to ensure high yields and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Vinylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone derivatives.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: this compound can undergo substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Vinylcyclopentane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties.
Industry: this compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
Vinylcyclopentane can be compared with other similar compounds, such as vinylcyclopropane and vinylcyclohexane. These compounds share the vinyl group but differ in the size of the cycloalkane ring. Vinylcyclopropane, for example, has a three-membered ring, while vinylcyclohexane has a six-membered ring . The unique reactivity of this compound, particularly in cycloaddition reactions, sets it apart from these similar compounds.
Vergleich Mit ähnlichen Verbindungen
- Vinylcyclopropane
- Vinylcyclohexane
- Cyclopentene
- Cyclohexene
Vinylcyclopentane’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
ethenylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFDCLMNVWHSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30229-22-2 | |
| Record name | Cyclopentane, ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30229-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70190861 | |
| Record name | Vinylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-34-5 | |
| Record name | Vinylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3742-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinylcyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCH96UG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinylcyclopentane?
A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: Are there any characteristic infrared spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic C-H stretching frequencies in the infrared spectrum. The presence of the three-membered ring in crystalline polyvinylcyclopropane can be confirmed through specific bands in the 3005 and 3080-cm-1 regions. []
Q3: Does the stereochemistry of substituents on the this compound ring influence its reactivity?
A3: Yes, the stereochemistry of substituents significantly impacts the reactivity of this compound derivatives. For instance, 2,2-dichloro- or 2,2-dibromovinylcyclopropane exhibit high diastereoselectivity, favoring the 3,4-cis isomer, when reacting with electron-deficient alkenes in the presence of phenylthio radical catalysts. []
Q4: Can vinylcyclopentanes be synthesized from readily available starting materials?
A4: Yes, several synthetic routes to vinylcyclopentanes exist. One approach utilizes a samarium(II) iodide mediated tandem reaction with carbohydrate-derived ω-iodoallylic alcohols or their acetylated derivatives. This method provides access to vinylcyclopentanediol and vinylcyclopentanetriol derivatives. [, ]
Q5: What is a key advantage of using phenylthio radicals in this compound synthesis?
A5: Phenylthio radicals enable the formation of vinylcyclopentanes through a [3+2] cycloaddition reaction with electron-deficient olefins. This method offers a versatile approach to 2-vinylcyclopentane derivatives. [, , , , ]. Moreover, phenylthio radical-catalyzed alkenylation of vinylcyclopropanes allows for the efficient construction of more complex this compound structures [, ].
Q6: Are there any metal-catalyzed methods to access vinylcyclopentanes?
A6: Palladium catalysts have shown significant utility in this compound synthesis. For example, palladium-catalyzed cyclization of 1-acetoxy-octa-2,7-dienes and 1-acetoxy-oct-2-en-7-ynes, coupled with vinylstannane reagents, yields trans-substituted 3-alkenyl-4-vinylcyclopentanes. []
Q7: Can vinylcyclopentanes be formed through ring contraction strategies?
A7: Absolutely. Treatment of a D-glucose-derived dialdopyranoside with samarium(II) iodide results in a ring contraction, leading to the formation of a chiral this compound derivative. This approach highlights the potential of using readily available carbohydrates as starting materials. []
Q8: How does aluminum chloride mediate the synthesis of vinylcyclopentanes?
A8: Aluminum chloride catalyzes the stereoselective [3 + 2] cycloaddition of allylsilanes with conjugated dienes, leading to trans-vinylcyclopentanes. This reaction proceeds through an initial 1,4-allylsilylation followed by intramolecular cyclization and a 1,2-silyl shift. []
Q9: Can light be used to promote the synthesis of this compound derivatives?
A9: Yes, visible light can be used to promote the decarboxylative alkylation of vinylcyclopropanes with alkyl N-(acyloxy)phthalimide esters. This reaction, mediated by a photoredox system, results in the formation of 2-alkylated 3,4-dihydronaphthalenes, highlighting the potential of photocatalysis in this compound synthesis. []
Q10: Are there any known biological activities associated with this compound derivatives?
A10: Yes, chiral cyclopentane-based mimics of D-myo-inositol 1,4,5-trisphosphate, incorporating a this compound moiety, have been synthesized and demonstrated to mobilize intracellular Ca2+. Specifically, the synthesized (1R,2R,3S,4R,5S)-3-hydroxy-5-(hydroxymethyl)-1,2,4-tris(phosphonooxy)cyclopentane exhibited potent biological activity, highlighting the potential of this compound derivatives in medicinal chemistry. []
Q11: What is the significance of vinylcyclopentanes in natural product synthesis?
A11: The this compound unit serves as a key structural element in various natural products, including the brefeldin family of antibiotics. The radical-mediated vinylcyclopropane/alkene condensation offers a valuable tool for constructing these complex molecules. []
Q12: What makes vinylcyclopentanes useful for studying reaction mechanisms?
A12: The distinct reactivity of vinylcyclopentanes provides insights into fundamental chemical processes. For example, studies on the autoxidation of this compound provide valuable information about the preferred sites of attack by molecular oxygen and the resulting product distributions. [] Similarly, investigations into the mercury photosensitized decomposition of cyclohexene revealed the formation of this compound as a key product, contributing to our understanding of triplet state reactions in olefins. []
Q13: What are the implications of the conformational flexibility of vinylcyclopentanes?
A13: The conformational flexibility of the cyclopentane ring, coupled with the presence of the vinyl group, influences the physical and chemical properties of this compound derivatives. Research on isotactic poly(this compound) unveiled an unusual chain conformation, adopting s(6*4/3) helices in its crystalline form II, attributed to the unique conformational preferences of the cyclopentane ring and its substituents. []
Q14: What makes ethenolysis a promising approach for this compound synthesis?
A14: Ethenolysis, the cross-metathesis of cycloolefins with ethene, presents an attractive route to vinylcyclopentanes, particularly for preparing sensitive monomers. This method often leads to high yields and minimizes undesired homo-metathesis. []
Q15: What is the role of computational chemistry in understanding this compound chemistry?
A15: Computational methods, like density functional theory (DFT), provide valuable insights into the reactivity and reaction mechanisms associated with vinylcyclopentanes. For instance, DFT calculations have been employed to compare the cycloaddition reactivity of allenylcyclopentane-alkyne and this compound-alkyne systems, explaining the observed differences in reactivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















